molecular formula C20H19BrN2O2S B2831290 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865162-66-9

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2831290
CAS No.: 865162-66-9
M. Wt: 431.35
InChI Key: JLJAONGGIFBTEI-VPRJXVDDSA-N
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Description

The target compound features a benzo[d]thiazole core substituted with a 6-bromo group and a 2-ethoxyethyl chain at position 2. The (Z)-configured imine nitrogen is linked to a cinnamamide moiety, distinguishing it from analogs with simpler acyl groups (e.g., isobutyramide in ).

Properties

IUPAC Name

(E)-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b11-8+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAONGGIFBTEI-DNGMVKIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Bromination: The benzo[d]thiazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Introduction of the ethoxyethyl group: The brominated benzo[d]thiazole is reacted with an ethoxyethyl halide under basic conditions to attach the ethoxyethyl group.

    Formation of the cinnamamide moiety: The final step involves the condensation of the substituted benzo[d]thiazole with cinnamic acid or its derivatives to form the cinnamamide structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives with extended conjugation.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its cytotoxic effects against cancer cell lines, showing promising results in inhibiting the growth of certain cancer cells.

    Medicine: The compound’s antibacterial and antifungal properties make it a candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of normal cellular functions.

    Inducing apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Disrupting cell membrane integrity: Its antibacterial and antifungal activities may involve the disruption of cell membrane integrity, leading to cell lysis and death.

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

Key Compounds :

  • (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide (): Replaces cinnamamide with isobutyramide, likely reducing π-conjugation and hydrophobicity.
  • Quinolinium derivatives (): Include compounds like 4c1 and 4d1, which integrate benzo[d]thiazol-2-ylidene with quinolinium cations.

Structural Differences :

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target compound Benzo[d]thiazole + cinnamamide 6-Br, 2-ethoxyethyl, (Z)-cinnamamide Not reported
Quinolinium derivative 4c1 Benzo[d]thiazole + quinolinium 3-Morpholinopropyl, indole-vinyl 559.25
Isobutyramide analog Benzo[d]thiazole + isobutyramide 6-Br, 2-ethoxyethyl Not reported

Physicochemical and Functional Properties

  • Solubility : The 2-ethoxyethyl group in the target compound may enhance solubility in polar solvents compared to bromobenzyl-substituted analogs (e.g., ’s 3r , 3v ) .
  • Photophysical Behavior: Compounds like 3r and 3v () exhibit aggregation-induced emission (AIE), attributed to aroyl-S,N-ketene acetal motifs.

Q & A

Q. What are the standard synthetic routes for (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 6-bromo-benzo[d]thiazol-2-amine with cinnamoyl chloride in dichloromethane under reflux, using triethylamine as a base to neutralize HCl byproducts .

Functionalization : Introduction of the 2-ethoxyethyl group via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like K₂CO₃ .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization : Temperature control (70–80°C for reflux), solvent polarity adjustments, and stoichiometric ratios (1:1.2 amine-to-acyl chloride) to minimize side products like unreacted amine or over-alkylated derivatives .

Q. How does the bromine atom and 2-ethoxyethyl group influence the compound’s reactivity and bioactivity?

  • Bromine : Enhances electrophilicity, enabling Suzuki coupling or halogen-bonding interactions with biomolecular targets (e.g., kinase ATP-binding pockets) .
  • 2-Ethoxyethyl Group : Increases lipophilicity (logP ~3.2), improving membrane permeability. The ether oxygen may participate in hydrogen bonding, affecting binding affinity .
    Structural Analysis : X-ray crystallography (if available) or DFT calculations reveal bond angles and charge distribution, critical for rational drug design .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

  • Anticancer : MTT assays against HeLa or MCF-7 cells (IC₅₀ values compared to cisplatin) .
  • Antimicrobial : Disk diffusion assays (zone of inhibition vs. S. aureus or E. coli) .
  • Anti-inflammatory : COX-2 inhibition ELISA .
    Data Interpretation : Dose-response curves and statistical validation (p < 0.05) are essential. For example, IC₅₀ values <10 μM suggest therapeutic potential .

Advanced Questions

Q. What reaction mechanisms govern the substitution of the bromine atom in this compound?

  • Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups (e.g., -SO₂-) to activate the benzene ring. Reagents like NaN₃ or amines displace Br⁻ under polar aprotic solvents (DMF, 100°C) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C) yield biaryl derivatives .
    Mechanistic Evidence : LC-MS monitoring of intermediates (e.g., Pd-Br adducts) and kinetic isotope effects confirm the pathway .

Q. How can synthetic yields be improved while minimizing by-products?

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and increases yield (85% vs. 60%) by enhancing energy transfer .
  • Flow Chemistry : Continuous microreactors improve mixing and heat dissipation, reducing dimerization or oxidation by-products .
  • Catalyst Screening : Pd/XPhos systems for coupling reactions achieve >90% conversion with <5% homocoupling .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Case Study : Discrepancies in IC₅₀ between MCF-7 (5.2 μM) and HEK-293 (non-cancerous, >50 μM) may arise from:

  • Target Specificity : Compound selectively inhibits cancer-associated kinases (e.g., EGFR-TK). Validate via kinase profiling .
  • Metabolic Stability : HepG2 cells with high CYP450 activity may degrade the compound faster. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in assays .
    Statistical Approach : ANOVA with post-hoc Tukey tests to confirm significance .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR). The bromine forms halogen bonds with Leu352, while the cinnamamide π-stacks with Tyr355 .
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of the compound-protein complex. RMSD <2 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity (R² >0.85) .

Q. How to design derivatives targeting specific enzymes (e.g., kinases)?

  • Fragment-Based Design : Replace the 2-ethoxyethyl group with sulfonamide (-SO₂NH₂) to enhance hydrogen bonding with kinase hinge regions .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade oncogenic proteins .
    Validation :

Kinase Inhibition Assays (ADP-Glo™) .

Western Blotting for target protein degradation .

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